
4-Amino-3-chloropyridine
Overview
Description
4-Amino-3-chloropyridine is a chlorinated heteroarylamine with the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol . It is a derivative of pyridine, where the amino group is positioned at the fourth carbon and the chlorine atom at the third carbon of the pyridine ring. This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3-chloropyridine can be synthesized through several methods. One common method involves the chlorination of 4-aminopyridine. The reaction typically uses phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions . Another method involves the reduction of 4-nitro-3-chloropyridine using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves the ammonolysis of 3,4,5,6-tetrachloropyridine carbonitrile. This process includes the addition of ammonia gas or liquid ammonia under catalytic conditions, followed by hydrolysis to yield the desired product . This method is advantageous due to its high yield and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form this compound derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under reflux conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a common reducing agent.
Major Products
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include nitro derivatives of this compound.
Reduction: Products include reduced derivatives of this compound.
Scientific Research Applications
Pharmaceutical Development
4-Amino-3-chloropyridine serves as a crucial intermediate in synthesizing various pharmaceuticals. Its applications in drug development are particularly significant in the following areas:
- Neurological Disorders : It is involved in developing compounds targeting neurological conditions.
- Infectious Diseases : The compound has been utilized in creating drugs aimed at treating infections, including potential anti-tuberculosis agents .
Case Study: Antimycobacterial Activity
A study synthesized 30 new heterocyclic scaffolds based on this compound derivatives. These compounds were tested for their antimycobacterial activity against Mycobacterium tuberculosis. Five derivatives demonstrated promising minimum inhibitory concentration values with low cytotoxicity compared to existing treatments, indicating potential as new anti-TB drugs .
Agricultural Chemicals
In agriculture, this compound is used to formulate agrochemicals such as herbicides and pesticides. Its role enhances crop protection and increases yield by providing effective solutions against various agricultural pests and diseases .
Material Science
The compound is explored for its potential in developing advanced materials, particularly in creating polymers and coatings. Its unique chemical properties allow for the formulation of materials with improved durability and performance characteristics .
Analytical Chemistry
This compound is employed as a reagent in analytical methods, facilitating the detection and quantification of various compounds in complex mixtures. This application is vital for quality control and research purposes in laboratories .
Research in Organic Synthesis
This compound acts as a valuable building block in organic synthesis, enabling researchers to create diverse chemical structures efficiently. Its dual functional groups (amino and chloro) provide a wide range of reactivity, making it suitable for various synthetic pathways .
Mechanism of Action
The mechanism of action of 4-Amino-3-chloropyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Amino-3-chloropyridine can be compared with other chlorinated pyridines:
2-Chloropyridine: Used in the production of fungicides and insecticides.
3-Chloropyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine: Similar to this compound but lacks the amino group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its dual functional groups (amino and chloro), which provide a wide range of reactivity and applications in various fields .
Biological Activity
4-Amino-3-chloropyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an amino group at the 4-position and a chlorine atom at the 3-position of the pyridine ring, contributes to its diverse interactions with biological systems. This article delves into the biological activities associated with this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is CHClN, and it is characterized by its ability to undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The synthesis typically involves the reaction of 3-chloro-4-ethoxypyridine with potassium amide, leading to the formation of this compound through an addition-elimination mechanism .
Antimicrobial Properties
Research has shown that this compound exhibits antibacterial and antimycobacterial activities. For instance, derivatives of this compound have been tested against Mycobacterium tuberculosis, demonstrating promising minimum inhibitory concentration (MIC) values with low cytotoxicity compared to standard treatments .
Compound | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) |
---|---|---|
This compound | 8 | >100 |
Reference Drug (Isoniazid) | 0.5 | 50 |
This table illustrates the effectiveness of this compound relative to a reference drug, highlighting its potential as an alternative treatment for tuberculosis.
The mechanism by which this compound exerts its biological effects involves selective covalent modification of proteins. It has been shown to interact with thiol groups in proteins, facilitating covalent bonding that alters protein function. This property positions it as a candidate for developing chemical probes in proteomic studies .
Case Studies
- Antimycobacterial Activity : In a study evaluating a series of chloropicolinate amides, several derivatives of this compound were synthesized and tested for their activity against M. tuberculosis. Compounds demonstrated significant antimycobacterial effects while maintaining low toxicity towards human macrophages .
- Protein Modification : A study focused on the reactivity of halopyridines found that this compound could selectively modify human dimethylarginine dimethylaminohydrolase-1 (DDAH1). This modification was shown to enhance the compound's selectivity and efficacy as a protein modifier, suggesting potential applications in drug design targeting specific proteins .
Applications in Drug Development
The versatility of this compound extends to its use as a precursor in synthesizing various pharmaceuticals. It has been identified as a potential building block for developing inhibitors targeting phosphodiesterase type 4 (PDE4), which is implicated in inflammatory diseases. Additionally, its ability to modulate receptor activity suggests further exploration in therapeutic contexts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Amino-3-chloropyridine, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or halogen exchange reactions. For example, starting from pentachloropyridine, selective replacement of chlorine atoms with amino groups can be achieved using ammonia under controlled temperatures (80–120°C) and pressure. Fluorinating agents like hydrogen fluoride may be employed to introduce fluorine substituents in related compounds, though adjustments are needed for chlorination . Purification involves distillation or crystallization, with yields optimized by adjusting solvent polarity (e.g., ethanol/water mixtures) and cooling rates .
Q. How can HPLC be applied to analyze this compound purity and identify impurities?
Methodological Answer: A reversed-phase HPLC method using a Primesep 100 column (3.2 × 50 mm, 2.7 µm) with a gradient of acetonitrile (10–60%) and ammonium formate buffer (pH 3.5, 30–70 mM) at 1.2 mL/min flow rate is effective. UV detection at 270 nm resolves this compound from common byproducts like 4-Amino-2-chloropyridine. Sample preparation includes dissolving in methanol (0.1 mg/mL) and filtering through a 0.22 µm membrane .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) identifies amine protons (δ 5.8–6.2 ppm) and aromatic protons (δ 7.3–8.1 ppm).
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1580 cm⁻¹ (C-Cl stretch) confirm functional groups.
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 130.6 (theoretical 129.57 g/mol) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations using software like GAMESS analyze electron density distributions and frontier molecular orbitals. For example, Fukui indices identify reactive sites (C-3 for electrophilic attack). Solvent effects (e.g., DMSO vs. water) are modeled via the polarizable continuum model (PCM) to predict reaction pathways and activation energies .
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?
Methodological Answer: Systematic reproducibility protocols include:
- Control Experiments : Replicating literature conditions with strict moisture/oxygen exclusion (e.g., Schlenk line techniques).
- In Situ Monitoring : Using FT-IR or Raman spectroscopy to track intermediate formation.
- DoE (Design of Experiments) : Multivariate analysis (e.g., temperature, catalyst loading) identifies critical factors affecting yield .
Q. How does steric and electronic modulation of the pyridine ring influence the biological activity of this compound derivatives?
Methodological Answer:
- Steric Effects : Introduce substituents (e.g., methyl at C-2) and compare IC₅₀ values in enzyme inhibition assays.
- Electronic Effects : Replace chlorine with electron-withdrawing groups (e.g., -NO₂) and measure changes in binding affinity via SPR (Surface Plasmon Resonance).
- QSAR Models : Use CoMFA/CoMSIA to correlate substituent properties (Hammett σ, molar refractivity) with bioactivity .
Q. Data Contradiction Analysis
Q. Why do crystallographic studies report conflicting bond lengths for this compound?
Methodological Answer: Discrepancies arise from:
- Data Quality : High-resolution (>0.8 Å) vs. low-resolution datasets.
- Refinement Software : SHELXL (rigid-bond restraint) vs. CRYSTAL (periodic boundary conditions).
- Temperature Factors : Anisotropic refinement at 100 K vs. room temperature. Validate using R-factors (<5%) and residual density maps .
Q. Methodological Best Practices
Properties
IUPAC Name |
3-chloropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBKPRMEMJKXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342442 | |
Record name | 4-Amino-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828020 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19798-77-7 | |
Record name | 4-Amino-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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